1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene 1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC11049913
InChI: InChI=1S/C14H13NO4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene

CAS No.:

Cat. No.: VC11049913

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene -

Specification

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name 1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene
Standard InChI InChI=1S/C14H13NO4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3
Standard InChI Key JQNMPYYKOKJEAD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene (C14_{14}H13_{13}NO4_4) consists of a central benzene ring with two substituents:

  • A nitro group (-NO2_2) at position 3, which confers electron-withdrawing effects and influences reactivity.

  • A (4-methoxyphenoxy)methyl group at position 1, comprising a methylene bridge (-CH2_2-) linked to a 4-methoxyphenoxy moiety. The methoxy group (-OCH3_3) on the phenoxy ring enhances solubility in polar solvents and moderates electronic effects .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC14_{14}H13_{13}NO4_4Calculated
Molecular Weight259.26 g/molCalculated
Density~1.25–1.30 g/cm³ (estimated)Analog
Boiling Point~380–400°C (estimated)Analog
Flash Point~170–180°C (estimated)Analog
HS Code2909309090 (aromatic ethers)

The structural similarity to 1-(benzyloxy)-3-nitrobenzene (CAS 24318-00-1) allows for extrapolation of physicochemical properties, though the additional methoxy group in the target compound may elevate polarity and boiling point .

Synthesis and Reaction Pathways

Williamson Ether Synthesis

A plausible route involves the Williamson ether synthesis, where a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride) reacts with sodium 4-methoxyphenoxide. This nucleophilic substitution proceeds under alkaline conditions:

3-Nitrobenzyl chloride+NaO(C6H4-4-OCH3)1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene+NaCl\text{3-Nitrobenzyl chloride} + \text{NaO(C}_6\text{H}_4\text{-4-OCH}_3\text{)} \rightarrow \text{1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene} + \text{NaCl}

Yields depend on reaction temperature, solvent polarity (e.g., DMF or THF), and the purity of starting materials .

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction couples 4-methoxyphenol with 3-nitrobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers stereochemical control and avoids harsh conditions:

4-Methoxyphenol+3-Nitrobenzyl alcoholDEAD, PPh3Target Compound\text{4-Methoxyphenol} + \text{3-Nitrobenzyl alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

Typical solvents include THF or dichloromethane, with reactions completing within 12–24 hours at room temperature .

Copper-Catalyzed Coupling

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetone. The methoxy group enhances hydrophilicity compared to non-oxygenated analogs .

  • Stability: Nitroaromatic compounds are generally stable under ambient conditions but may decompose at high temperatures or under strong acidic/basic conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include νNO2_{\text{NO}_2} at ~1520 cm1^{-1} (asymmetric stretch) and ~1350 cm1^{-1} (symmetric stretch), alongside νC-O-C_{\text{C-O-C}} at ~1250 cm1^{-1} .

  • 1^1H NMR: Key signals would include a singlet for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.5 ppm), and methylene protons (~5.0 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitroaromatics serve as precursors to amines via reduction (e.g., catalytic hydrogenation). The target compound could yield 3-aminobenzyl derivatives, which are valuable in drug synthesis (e.g., antifungal or anticancer agents) .

Polymer Chemistry

The ether linkage and aromaticity make this compound a candidate for polyether or epoxy resin formulations, where thermal stability and mechanical strength are critical .

Agrochemicals

Nitro-substituted aromatics are intermediates in herbicides and insecticides. Functionalization of the methoxy group could modulate bioactivity and environmental persistence .

Future Research Directions

  • Synthetic Optimization: Screening catalysts (e.g., cesium carbonate ) to improve yield in etherification reactions.

  • Biological Screening: Evaluating antimicrobial or antitumor activity in vitro.

  • Environmental Studies: Assessing biodegradation pathways to mitigate ecological risks.

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